5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a nitrophenyl group, a diethylamino group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the nitrophenyl and diethylamino precursors. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Amination: Introduction of the diethylamino group.
Cyclization: Formation of the diazinane ring.
Sulfurization: Introduction of the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amino derivatives.
Scientific Research Applications
5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the diethylamino group can influence the compound’s solubility and bioavailability. The sulfanylidene group may participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-(Diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
5-[[4-(Diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of both the nitrophenyl and diethylamino groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[4-(diethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-3-18(4-2)11-6-5-9(8-12(11)19(22)23)7-10-13(20)16-15(24)17-14(10)21/h5-8H,3-4H2,1-2H3,(H2,16,17,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZICCZVHOSAAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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